(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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Overview
Description
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is a chemical compound known for its unique bicyclic structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from a Diels-Alder reaction between a suitable diene and dienophile.
Chlorination: Introduction of the 4-chlorophenyl group is achieved through electrophilic aromatic substitution.
Formation of the Diazabicyclo Structure: This step involves the cyclization of the intermediate to form the diazabicyclo structure, often using a base-catalyzed intramolecular reaction.
Hydrobromide Salt Formation: The final step is the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the diazabicyclo structure.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its interaction with neurotransmitter receptors. It has shown potential as a ligand for certain receptor subtypes, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It has been investigated for its analgesic and anti-inflammatory properties, as well as its potential use in treating neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: A stereoisomer with different biological activity.
2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride: A similar compound with a different counterion.
2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: A compound with a methyl group instead of a chlorine atom.
Uniqueness
The uniqueness of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide lies in its specific stereochemistry and the presence of the 4-chlorophenyl group, which confer distinct biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(1S,4R)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMLSMYPDMNCNZ-XQKZEKTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@H]1CN2C3=CC=C(C=C3)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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